phenyl N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate
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Overview
Description
Phenyl N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and a carbamate group, which is a functional group derived from carbamic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate typically involves multiple steps, starting with the formation of the benzothiophene core. This can be achieved through cyclization reactions involving sulfur-containing precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
Phenyl N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in a variety of derivatives depending on the nature of the substituent introduced .
Scientific Research Applications
Phenyl N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways or diseases.
Industry: It can be used in the development of materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of phenyl N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiophene derivatives and carbamates, such as:
- 3-chloro-N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide
- Indole derivatives : These compounds share a similar heterocyclic structure and may exhibit comparable biological activities .
Uniqueness
Phenyl N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate is unique due to its specific combination of functional groups and the presence of a sulfur atom in the benzothiophene core. This structural uniqueness can lead to distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
phenyl N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-10-7-8-12-13(9-10)23-16(14(12)15(18)20)19-17(21)22-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H2,18,20)(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTAFOWICNXPQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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